molecular formula C20H21BrN4OS B12011026 4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(4-tert-butylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(4-tert-butylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B12011026
M. Wt: 445.4 g/mol
InChI Key: CGUCMZYRDIPULM-WSDLNYQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(E)-(5-Bromo-2-methoxyphenyl)methylidene]amino}-5-(4-tert-butylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a 1,2,4-triazole-3-thione derivative characterized by two distinct aryl substituents: a (5-bromo-2-methoxyphenyl)methylideneamino group at position 4 and a 4-tert-butylphenyl group at position 5 of the triazole ring. The bromo and methoxy substituents on the phenyl ring introduce steric bulk and electron-withdrawing/donating effects, respectively, while the tert-butyl group enhances lipophilicity and metabolic stability .

Properties

Molecular Formula

C20H21BrN4OS

Molecular Weight

445.4 g/mol

IUPAC Name

4-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-3-(4-tert-butylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C20H21BrN4OS/c1-20(2,3)15-7-5-13(6-8-15)18-23-24-19(27)25(18)22-12-14-11-16(21)9-10-17(14)26-4/h5-12H,1-4H3,(H,24,27)/b22-12+

InChI Key

CGUCMZYRDIPULM-WSDLNYQXSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=C(C=CC(=C3)Br)OC

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=C(C=CC(=C3)Br)OC

Origin of Product

United States

Preparation Methods

Solvent Systems

Polar aprotic solvents (e.g., DMF, DMSO) accelerate Schiff base formation but may complicate purification. Ethanol and acetic acid balance reactivity and practicality, yielding purer products.

Catalytic Additives

  • p-Toluenesulfonic Acid : Enhances imine formation rate (0.5 equiv recommended).

  • Molecular Sieves (3Å) : Absorb water, shifting equilibrium toward product (75% yield improvement).

Spectroscopic Characterization

Key Data :

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>) : δ 8.42 (s, 1H, CH=N), 7.89–7.25 (m, 7H, aromatic), 3.94 (s, 3H, OCH<sub>3</sub>), 1.38 (s, 9H, C(CH<sub>3</sub>)<sub>3</sub>).

  • IR (KBr) : 1605 cm<sup>−1</sup> (C=N), 1240 cm<sup>−1</sup> (C=S).

  • MS (ESI) : <em>m/z</em> 485.2 [M+H]<sup>+</sup>.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Reaction Time (h)
Acidic Catalysis68988
Neutral Solvent629524
Microwave-Assisted75992

Microwave-assisted synthesis (100°C, 150 W) reduces reaction time to 2 hours with minimal side products.

Challenges and Mitigation Strategies

  • Low Solubility : Use DMSO/ethanol mixtures (1:4) to dissolve reactants.

  • Byproduct Formation : Add activated charcoal during recrystallization to adsorb impurities.

  • Isomerization : Maintain reaction pH < 5 to favor the <em>E</em>-isomer.

Industrial-Scale Considerations

Patent EP3545764A1 highlights toluene and acetonitrile as optimal solvents for large-scale crystallization, achieving ≥95% purity. For plant protection agents, formulations require ≥80% active compound, achievable via repeated recrystallization .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various substitution reactions can be carried out, especially on the aromatic ring, using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products

    Oxidation Products: Oxidized derivatives with functional groups like carboxylic acids or ketones.

    Reduction Products: Reduced derivatives with alcohol or amine groups.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

Biological Activities

Research has demonstrated that derivatives of this compound exhibit a range of biological activities:

  • Antimicrobial Activity : Several studies have reported the antimicrobial properties of triazole compounds. For instance, derivatives similar to 4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(4-tert-butylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione have shown effectiveness against both Gram-positive and Gram-negative bacteria. This is attributed to their ability to inhibit bacterial cell wall synthesis and disrupt membrane integrity .
  • Anticancer Properties : The compound has also been evaluated for its anticancer potential. Triazole derivatives have been found to inhibit cancer cell proliferation through various mechanisms, including inducing apoptosis and inhibiting angiogenesis. Studies indicate that modifications in the phenyl groups can enhance cytotoxicity against specific cancer cell lines .
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by modulating inflammatory pathways and reducing cytokine release. This can be particularly beneficial in treating conditions such as arthritis and other inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of several triazole derivatives, including those similar to our compound. The results indicated significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting potential for development as antibacterial agents .

Case Study 2: Anticancer Activity

In vitro studies on triazole derivatives demonstrated that compounds with bulky substituents like tert-butyl groups showed enhanced cytotoxicity against breast cancer cell lines. The mechanism was linked to the induction of reactive oxygen species (ROS), leading to programmed cell death .

Data Table: Biological Activities

Activity TypeTested CompoundResultReference
Antimicrobial4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(4-tert-butylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thioneInhibitory against E. coli and S. aureus
AnticancerSimilar Triazole DerivativeCytotoxic against breast cancer cells
Anti-inflammatoryVarious Triazole DerivativesReduced cytokine levels

Mechanism of Action

The mechanism of action of “4-((5-BR-2-MEO-BENZYLIDENE)AMINO)-5-(4-TERT-BUTYL-PH)-4H-1,2,4-TRIAZOLE-3-THIOL” involves:

    Molecular Targets: Binding to specific proteins or enzymes, altering their function.

    Pathways Involved: Modulation of signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Key Structural Variations

Triazole-3-thione derivatives often differ in the substituents on the aryl groups, which significantly influence their physicochemical and biological properties. Below is a comparative analysis of the target compound with analogues from literature:

Compound Name & Source R1 (Position 4) R2 (Position 5) Molecular Weight (g/mol) Notable Features
Target Compound (E)-(5-Bromo-2-methoxyphenyl)methylideneamino 4-tert-butylphenyl 476.38 (calculated) High lipophilicity (tert-butyl), potential metabolic stability
4-[(E)-(5-Bromo-2-fluorophenyl)methylene]amino-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (5-Bromo-2-fluorophenyl)methyleneamino 4-methylphenyl 391.26 Fluorine enhances electronegativity; methyl group reduces steric hindrance
4-[(E)-(3-Bromo-4-methoxybenzylidene)amino]-5-(2-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (3-Bromo-4-methoxybenzylidene)amino 2-bromophenyl 443.09 Dual bromo substituents; meta-substitution alters electronic effects
4-[(E)-(3-Bromo-4-methoxybenzylidene)amino]-5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (3-Bromo-4-methoxybenzylidene)amino Pyridin-2-yl 390.26 Pyridine introduces basicity; potential for hydrogen bonding

Impact of Substituents

  • Lipophilicity: The tert-butyl group in the target compound significantly boosts lipophilicity (logP ~4.5, estimated), improving membrane permeability compared to methyl or pyridinyl substituents .
  • Steric Effects: Ortho-substituted aryl groups (e.g., 2-bromophenyl in ) may hinder molecular packing, affecting crystallinity and solubility.

Antimicrobial Activity

  • Target Compound: Predicted activity against Gram-positive bacteria (e.g., Staphylococcus aureus) due to similarities with 4-(alkylidene/arylidene)amino triazole-3-thiones, which exhibit MIC values of 6.25–50 µg/mL .
  • Fluorinated Analogues: Compounds with 2-fluorophenyl groups (e.g., ) show moderate activity against Mycobacterium tuberculosis (2–40% inhibition at 12.5 µg/mL) .
  • Thienyl Derivatives: Substitution with thiophene (e.g., in ) enhances antifungal activity but reduces antibacterial efficacy compared to tert-butyl-substituted analogues.

Metabolic Stability

  • The target compound’s tert-butyl group likely reduces oxidative metabolism, as seen in 4-ethyl-5-(4-fluorophenyl)-triazole-3-thione, which showed minimal dealkylation in rat microsomes .
  • In contrast, methyl or ethyl substituents undergo faster metabolic degradation, producing dealkylated metabolites .

Physicochemical Properties

Property Target Compound 4-Methylphenyl Analogue 2-Bromophenyl Analogue
Molecular Weight 476.38 391.26 443.09
Calculated logP ~4.5 ~3.8 ~4.2
Aqueous Solubility (mg/mL) <0.1 (predicted) 0.3–0.5 <0.1
Melting Point (°C) Not reported 180–185 192–195

Biological Activity

The compound 4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(4-tert-butylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a member of the triazole family, known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H18BrN5O2C_{21}H_{18}BrN_{5}O_{2} with a molecular weight of approximately 476.34 g/mol. The presence of bromine and methoxy groups in its structure may influence its biological activity by affecting its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anticancer agent and its effects on other biological systems.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity : The compound was tested against human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231), showing promising results with IC50 values indicating effective inhibition of cell proliferation.
  • Mechanism of Action : Flow cytometry analysis revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, similar to known chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

Triazole derivatives are also noted for their antimicrobial properties:

  • Antibacterial Effects : Preliminary studies suggest that the compound exhibits antibacterial activity against several pathogenic bacteria. The presence of halogen substituents is believed to enhance this activity .
  • Antifungal Properties : Similar compounds have shown effectiveness against fungal infections, suggesting a broad spectrum of antimicrobial activity .

Research Findings and Case Studies

Several case studies have been conducted to evaluate the biological activities of triazole derivatives:

  • Study on MCF-7 Cells :
    • Objective : To assess the cytotoxic effects of the compound.
    • Findings : The compound exhibited an IC50 value lower than 10 µM, indicating potent anticancer activity. Western blot analysis showed increased levels of pro-apoptotic proteins in treated cells .
  • Antimicrobial Evaluation :
    • Objective : To determine the antibacterial efficacy against Gram-positive and Gram-negative bacteria.
    • Results : The compound demonstrated significant inhibition zones in agar diffusion assays, confirming its potential as an antimicrobial agent .

Comparative Analysis

A comparative analysis with other triazole derivatives reveals that this specific compound has unique properties that could enhance its therapeutic potential.

Compound NameIC50 (µM)Target Cell LineActivity Type
Compound A5.0MCF-7Anticancer
Compound B8.0U-937Anticancer
4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(4-tert-butylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione<10MCF-7Anticancer

Q & A

Q. How do crystallographic disorder and refinement challenges impact structural analysis?

  • Methodology :
  • Disorder modeling : Use SHELXL to refine split positions for overlapping atoms (e.g., tert-butyl groups). Apply restraints (SIMU/DELU) to stabilize thermal parameters .
  • Data quality : Collect high-resolution data (d ≤ 0.8 Å) with synchrotron sources to resolve ambiguities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.